molecular formula C17H14F3NO4S2 B2620220 N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2320538-34-7

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2620220
CAS No.: 2320538-34-7
M. Wt: 417.42
InChI Key: DMQQOKYEGLVKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a sulfonamide, a trifluoromethyl group, and a thiophene-furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene-furan moiety, followed by the introduction of the sulfonamide and trifluoromethyl groups. Key steps may include:

    Formation of the Thiophene-Furan Moiety: This can be achieved through a condensation reaction involving thiophene and furan derivatives.

    Introduction of the Sulfonamide Group: This step often involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base.

    Addition of the Trifluoromethyl Group: This can be accomplished using trifluoromethylation reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide: can be compared to other sulfonamide derivatives and compounds containing trifluoromethyl groups.

    Thiophene and Furan Derivatives: These compounds share the thiophene-furan moiety and may exhibit similar electronic properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical and physical properties. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4S2/c18-17(19,20)11-3-1-4-12(9-11)27(23,24)21-10-13(22)14-6-7-15(25-14)16-5-2-8-26-16/h1-9,13,21-22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQQOKYEGLVKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.